![molecular formula C13H15N3O B1487926 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 1368995-70-3](/img/structure/B1487926.png)
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine
Overview
Description
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine, also known as 6-EPMPA, is an organosulfur compound that is widely used in scientific research. It is a useful tool for studying a variety of biochemical and physiological processes, and has been used in a range of laboratory experiments.
Scientific Research Applications
Intermolecular Interaction Studies
This compound can be used to study intermolecular interactions within crystalline structures. By analyzing the interaction energies, energy frameworks, electrostatic potential maps, and fingerprint analysis, researchers can gain insights into the molecular arrangement in solids . Such studies are crucial for understanding the physical properties of materials and can lead to the development of new materials with desired characteristics.
Synthesis of β-Lactam Antibiotics
The ethoxyphenyl group in compounds like 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine can be utilized in the synthesis of β-lactam antibiotics through ketene-imine cycloadditions (Staudinger reaction) . These antibiotics play a significant role in healthcare due to their effectiveness against a range of bacterial infections.
Development of Schiff Base Metal Complexes
Schiff base metal complexes, which can be derived from compounds such as 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine , have diverse applications. They are particularly noted for their pharmacological activities, including antibacterial, antifungal, antituberculosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory, and anticancer properties . The design of these complexes is a growing field in medicinal chemistry.
Medicinal Chemistry
Heterocyclic compounds like 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine are essential in medicinal chemistry. They serve as the backbone for creating a wide array of pharmaceuticals used to treat various diseases. Their versatility allows for the development of new drugs with improved efficacy and safety profiles .
Industrial Applications
Beyond medicinal applications, heterocyclic compounds are also used in industries for the production of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and in copolymer synthesis . These applications demonstrate the compound’s utility in a broad range of commercial products.
Anti-HIV Research
Compounds structurally related to 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine have been synthesized and screened for anti-HIV activity. They show promise in inhibiting the replication of HIV-1 and HIV-2 strains in acutely infected cells, which is a significant step forward in the fight against HIV/AIDS .
properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJMJBLNAYNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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